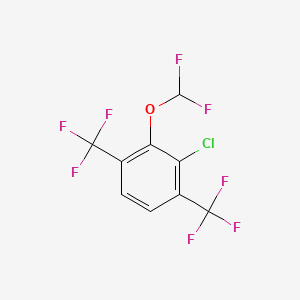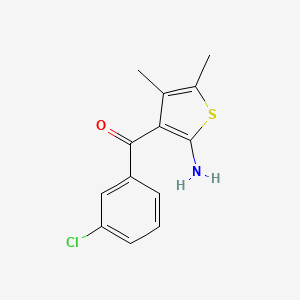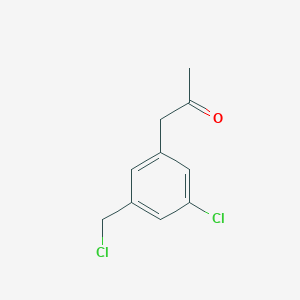
1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O. This compound is characterized by the presence of a chloromethyl group and a chloro-substituted phenyl ring attached to a propanone backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3-chloro-5-(chloromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electronic effects of the chloro-substituted phenyl ring and the propanone backbone.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-5-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a chloromethyl group.
1-(3-Chloro-5-(trifluoromethyl)phenyl)propan-2-one: Contains a trifluoromethyl group instead of a chloromethyl group.
1-(3-Chloro-5-(bromomethyl)phenyl)propan-2-one: Bromomethyl group instead of chloromethyl group.
Uniqueness
1-(3-Chloro-5-(chloromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-[3-chloro-5-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,6H2,1H3 |
InChI Key |
MDUXOXXFNWRYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


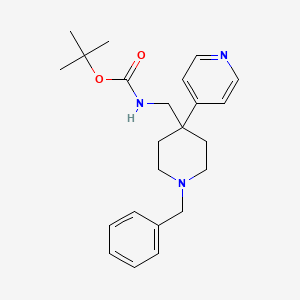
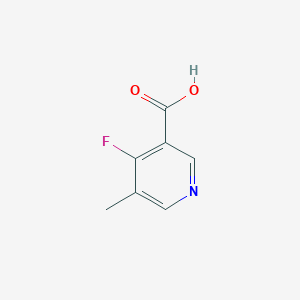
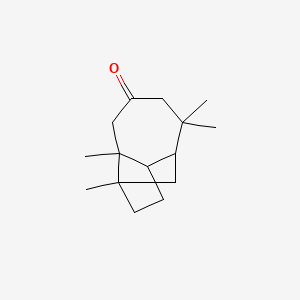
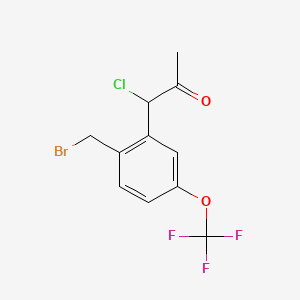
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
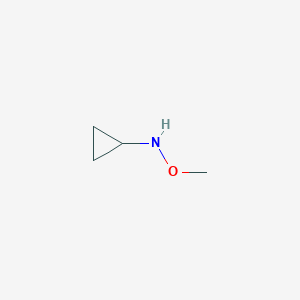
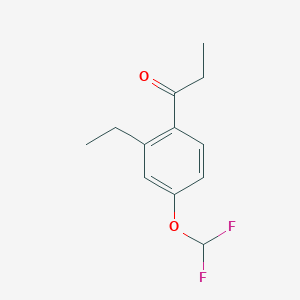
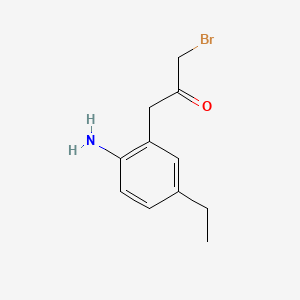
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
